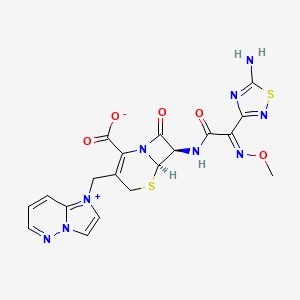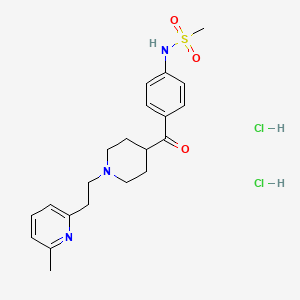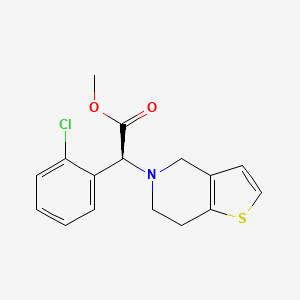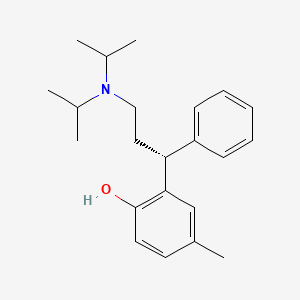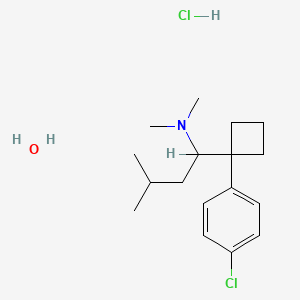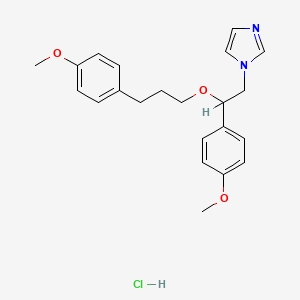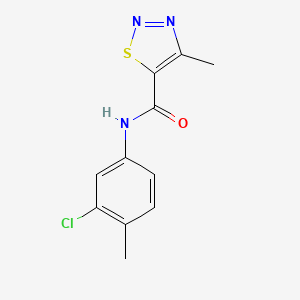
Tiadinil
Overview
Description
Tiadinil, chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a novel systemic fungicide primarily used for controlling rice diseases. It was discovered and developed by Nihon Nohyaku Co., Ltd. The compound is characterized by a unique heterocyclic moiety, 1,2,3-thiadiazole, and a distinctive mode of action that induces plant defense mechanisms against pathogens .
Scientific Research Applications
Tiadinil has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of heterocyclic chemistry and plant activators.
Medicine: While primarily used in agriculture, this compound’s mechanism of action is of interest in medical research for developing new therapeutic agents.
Mechanism of Action
Tiadinil exerts its effects by inducing systemic acquired resistance in plants. This process involves the activation of plant defense mechanisms, which are mediated by plant volatiles that attract natural enemies of herbivores . The compound does not have direct antifungal activity but works by enhancing the plant’s own defense responses .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tiadinil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It induces the expression of SAR marker genes in plants, which are crucial for activating the plant’s defense mechanisms. This compound interacts with proteins involved in the SAR pathway, leading to the production of defense-related compounds. These interactions enhance the plant’s ability to resist a broad range of pathogens .
Cellular Effects
This compound influences various types of cells and cellular processes. In plant cells, it induces resistance against pathogens such as tobacco mosaic virus and Pseudomonas syringae pv. tabaci. This compound affects cell signaling pathways by activating SAR, leading to changes in gene expression and cellular metabolism. This activation results in the production of defense-related proteins and compounds that enhance the plant’s immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules that are part of the SAR pathway. This compound activates the SAR pathway by inducing the expression of defense genes, leading to the production of proteins and compounds that enhance the plant’s resistance to pathogens. This activation does not involve direct antimicrobial activity but rather the stimulation of the plant’s innate immune system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and does not degrade quickly, allowing it to maintain its efficacy over extended periods. Long-term studies have shown that this compound continues to induce SAR and enhance plant resistance to pathogens without losing its effectiveness. These observations have been made in both in vitro and in vivo studies .
Dosage Effects in Animal Models
While this compound is primarily used in plants, studies on its dosage effects in animal models have shown that its efficacy varies with different dosages. At optimal doses, this compound effectively induces SAR and enhances plant resistance. At higher doses, there may be toxic or adverse effects, although these are generally minimal. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective .
Metabolic Pathways
This compound is involved in metabolic pathways related to the SAR response in plants. It interacts with enzymes and cofactors that are part of the SAR pathway, leading to the production of defense-related compounds. These interactions affect metabolic flux and metabolite levels, enhancing the plant’s ability to resist pathogens .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure that this compound reaches its target sites within the plant, allowing it to effectively induce SAR. The localization and accumulation of this compound within the plant are crucial for its efficacy in enhancing plant resistance .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the plant cells, where it interacts with proteins and enzymes involved in the SAR pathway. Post-translational modifications and targeting signals play a role in directing this compound to these specific locations, ensuring its effectiveness in inducing SAR .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiadinil involves the formal condensation of the carboxy group of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with the amino group of 3-chloro-4-methylaniline . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale synthesis methods that involve the same basic chemical reactions but are optimized for efficiency and yield. The process includes steps such as purification through gel permeation chromatography and solid-phase extraction to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tiadinil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted products.
Comparison with Similar Compounds
Similar Compounds
Isotianil: Another plant activator with a similar mode of action.
Salicylic Acid: A well-known plant hormone that induces systemic acquired resistance.
Benzo(1,2,3)thiadiazole-7-carbothionic acid S-methyl ester: Another compound that induces plant defense mechanisms.
Uniqueness of Tiadinil
This compound is unique due to its specific chemical structure and its ability to induce systemic acquired resistance without direct antimicrobial activity. This makes it a valuable tool in agriculture for protecting crops from a wide range of pathogens without the risk of developing resistance .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQYLJSMBWXGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058024 | |
| Record name | Tiadinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
223580-51-6 | |
| Record name | Tiadinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223580-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiadinil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223580516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiadinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIADINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89DDV3BQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)
